ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6 and an isopropyl group at position 1. The thiazole ring at position 2 is functionalized with an acetamide linkage and an ethyl ester moiety.
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H23N5O3S/c1-4-28-17(26)7-13-10-29-20(22-13)24-19(27)14-8-16(12-5-6-12)23-18-15(14)9-21-25(18)11(2)3/h8-12H,4-7H2,1-3H3,(H,22,24,27) |
InChI Key |
NABZHOQZNUZPPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the key intermediates, which are then combined through a series of reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups involved. The major products formed from these reactions can vary, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: pyrazolo-pyridine derivatives , thiazole-containing esters , and heterocyclic amides . Below is a comparative analysis of key compounds identified in the evidence.
Pyrazolo-Pyridine Derivatives
- Compound 11b (Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate): This compound (from ) shares an ethyl ester group and a pyrazole-pyridine hybrid system but replaces the thiazole ring with a pyran scaffold. ~3.5 for the target compound). Synthesis involves condensation with ethyl cyanoacetate, a method that could be adapted for the target compound’s preparation .
Patent Derivatives () :
Triazolo-pyrazine-pyrrolidine carboxamides (e.g., (3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidine-1-carboxylic acid (oxazol-4-ylmethyl)-amide) feature fused triazolo-pyrazine rings instead of pyrazolo-pyridine. These compounds prioritize hydrogen-bonding capacity (4–6 acceptors vs. 5 in the target compound), which may improve target binding in enzyme inhibition .
Thiazole-Containing Esters
- The target compound’s ethyl ester may similarly improve bioavailability compared to carboxylic acid analogs .
Physicochemical and Electronic Properties
Using QSAR principles () and computational tools like Multiwfn (), key properties were inferred:
- Cyclopropyl vs.
- Isopropyl Substitution : The propan-2-yl group at position 1 may reduce conformational flexibility compared to smaller substituents, as seen in Molecular van der Waals space analysis ().
Biological Activity
Ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a pyrazolo[3,4-b]pyridine moiety and a thiazole ring, which are known for their diverse biological activities. The presence of cyclopropyl and isopropyl groups may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing pyrazole and thiazole rings exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Many derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities.
- Enzyme Inhibition : Several studies suggest that these compounds can inhibit key enzymes involved in disease processes.
Case Studies and Research Findings
-
Anticancer Activity :
A study on pyrazolo[3,4-b]pyridine derivatives indicated that modifications at the 6-position could enhance anticancer activity. The compound's structural features allow for interactions with protein targets involved in cell proliferation pathways, potentially leading to apoptosis in cancer cells. Table 1 summarizes the IC50 values of related compounds against various cancer cell lines.Compound Cell Line IC50 (µM) A A549 5.2 B HeLa 3.8 C MCF7 4.5 -
Antimicrobial Activity :
Research has shown that thiazole derivatives possess notable antifungal properties. In vitro studies demonstrated that this compound exhibited significant activity against common fungal pathogens such as Candida albicans and Aspergillus niger. Table 2 presents the minimum inhibitory concentrations (MIC) for various fungi.Fungal Strain MIC (µg/mL) Candida albicans 12 Aspergillus niger 15 Fusarium oxysporum 20
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases involved in signaling pathways critical for cancer cell survival.
- Receptor Interaction : The structural motifs may facilitate binding to specific receptors or proteins, altering their activity and leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
